
2-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin Analog 1 is a synthetic derivative of combretastatin, a natural compound isolated from the bark of the Combretum caffrum tree. Combretastatins are known for their potent antitumor properties, primarily due to their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .
Preparation Methods
The synthesis of Combretastatin Analog 1 involves several steps, including the formation of carboxylic acid, ester, and amide moieties. The synthetic route typically starts with the reaction of triethylamine and acetic anhydride at elevated temperatures, followed by the use of 1,8-diazabicyclo[5.4.0]undec-7-ene and respective halides in toluene. The final steps often involve the use of N,N’-dicyclohexylcarbodiimide and hydroxybenzotriazole in the presence of respective amines .
Chemical Reactions Analysis
Combretastatin Analog 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, triethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene. The major products formed from these reactions are derivatives containing carboxylic acid, ester, and amide groups .
Scientific Research Applications
Combretastatin Analog 1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the inhibition of tubulin polymerization. In biology and medicine, it has shown promise as an antitumor agent, with studies demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
Mechanism of Action
The primary mechanism of action of Combretastatin Analog 1 involves the inhibition of tubulin polymerization by binding to the colchicine binding sites on tubulin. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells. The compound also exhibits antivascular and antineogenesis effects by inhibiting blood flow to tumor-associated blood vessels, causing necrosis .
Comparison with Similar Compounds
Combretastatin Analog 1 is similar to other combretastatins, such as Combretastatin A-4 and Combretastatin A-1, which also inhibit tubulin polymerization and exhibit antitumor properties. Combretastatin Analog 1 is unique in its structural modifications, which may enhance its cytotoxicity and specificity towards certain cancer cell lines. Other similar compounds include Combretastatin B, Combretastatin C, and Combretastatin D, which differ in their chemical structures and biological activities .
Properties
Molecular Formula |
C15H11FN2O |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-7-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-9-5-6-12-14(19)8-13(18-15(12)17-9)10-3-2-4-11(16)7-10/h2-8H,1H3,(H,17,18,19) |
InChI Key |
AFJQIXFUZDUCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


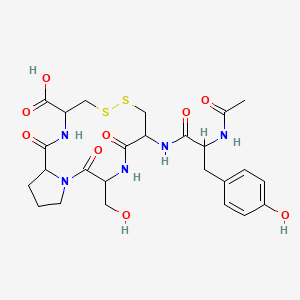
![7-Fluoro-4-piperazin-1-yl-pyrrolo[1,2-a]quinoxaline](/img/structure/B10785390.png)
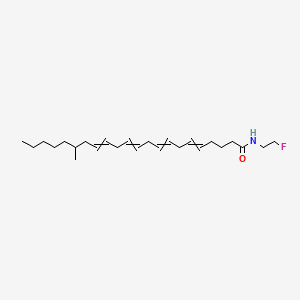
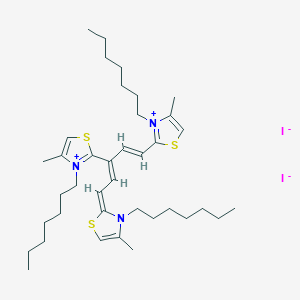
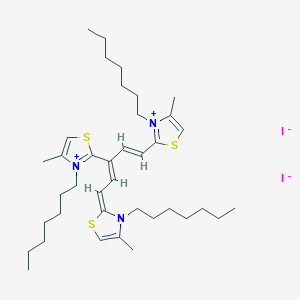
![3-((3-Chlorophenyl)amino)-4-((3-methylphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10785417.png)
![(1R,13R,14S,15R,16R,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785428.png)
![13-Methyl-6-prop-2-ynyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785434.png)
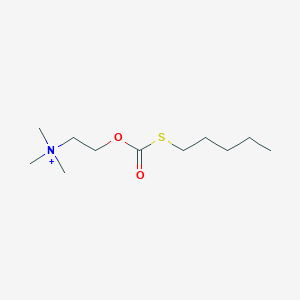
![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)
![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)


![Bombesin, [125I]-](/img/structure/B10785471.png)
